molecular formula C29H29N3O2S B2802923 N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-77-6

N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2802923
CAS No.: 1115433-77-6
M. Wt: 483.63
InChI Key: YEENSGBLKHBFQC-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H29N3O2S and its molecular weight is 483.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their potential biological activities. For example, the synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolin-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents demonstrates the chemical versatility and potential therapeutic applications of quinazolinone compounds. These derivatives were evaluated for their anti-inflammatory and analgesic activity, showing significant potential compared to standard drugs (Kumar, Lal, & Rani, 2014).

Antibacterial Activity

Quinazolinone derivatives also exhibit promising antibacterial properties. Research into the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles against various bacterial strains highlights the potential of quinazolinone derivatives as antibacterial agents. These compounds were characterized by elemental and spectral analysis and showed activity against bacteria like S. aureus and E. coli (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Analgesic Activity

Further research into the synthesis and analgesic activity of some new pyrazoles and triazoles bearing a dibromo-2-methylquinazoline moiety indicates the broad scope of quinazolinone derivatives in developing new analgesic agents. Selected compounds were screened for their analgesic activity, showing the potential of quinazolinone-based compounds in pain management (Saad, Osman, & Moustafa, 2011).

Antimicrobial Activity

The synthesis and in vitro antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives also emphasize the antimicrobial potential of quinazolinone compounds. These derivatives showed activity against a range of human pathogenic microorganisms, suggesting their use in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-20-10-12-22(13-11-20)19-35-29-31-26-9-5-4-8-25(26)28(34)32(29)18-21-14-16-23(17-15-21)27(33)30-24-6-2-3-7-24/h4-5,8-17,24H,2-3,6-7,18-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEENSGBLKHBFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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